tert-butyl 7-bromo-1-oxo-2,3,4,5-tetrahydro-1H-benzo[c]azepine-5-carboxylate
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Overview
Description
tert-Butyl 7-bromo-1-oxo-2,3,4,5-tetrahydro-1H-benzo[c]azepine-5-carboxylate: is a synthetic organic compound that belongs to the class of benzoazepines This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a ketone functional group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-bromo-1-oxo-2,3,4,5-tetrahydro-1H-benzo[c]azepine-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the benzoazepine core: This can be achieved through a cyclization reaction involving a suitable precursor such as 5-bromoindoline-2-one.
Introduction of the tert-butyl ester group: This step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Oxidation and bromination: The final steps involve the oxidation of the intermediate to introduce the ketone functional group and the bromination to introduce the bromine atom.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-bromo-1-oxo-2,3,4,5-tetrahydro-1H-benzo[c]azepine-5-carboxylate can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Oxidation reactions: The compound can undergo further oxidation to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
tert-Butyl 7-bromo-1-oxo-2,3,4,5-tetrahydro-1H-benzo[c]azepine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl 7-bromo-1-oxo-2,3,4,5-tetrahydro-1H-benzo[c]azepine-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its binding affinity and reactivity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 7,8-dibromo-3-tert-butyl-1H-benzo[c]azepine-5-carboxylate
Uniqueness
tert-Butyl 7-bromo-1-oxo-2,3,4,5-tetrahydro-1H-benzo[c]azepine-5-carboxylate is unique due to the specific combination of functional groups within its structure. The presence of the tert-butyl ester group, bromine atom, and ketone group provides distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 7-bromo-1-oxo-2,3,4,5-tetrahydro-2-benzazepine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3/c1-15(2,3)20-14(19)11-6-7-17-13(18)10-5-4-9(16)8-12(10)11/h4-5,8,11H,6-7H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSPMLMCSRZGDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNC(=O)C2=C1C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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